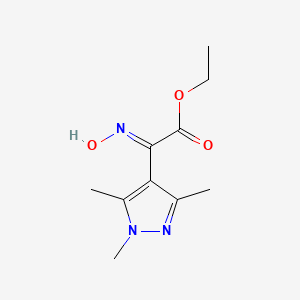

ethyl 2-(N-hydroxyimino)-2-(trimethyl-1H-pyrazol-4-yl)acetate

Beschreibung

Ethyl 2-(N-hydroxyimino)-2-(trimethyl-1H-pyrazol-4-yl)acetate (CAS: 1006494-91-2) is a pyrazole-derived compound featuring a hydroxyimino group and three methyl substituents on the pyrazole ring. Its molecular structure (Fig. The compound’s stability and reactivity are influenced by its substituents, particularly the electron-withdrawing N-hydroxyimino group and the steric effects of the trimethylpyrazole system.

Eigenschaften

IUPAC Name |

ethyl (2E)-2-hydroxyimino-2-(1,3,5-trimethylpyrazol-4-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O3/c1-5-16-10(14)9(12-15)8-6(2)11-13(4)7(8)3/h15H,5H2,1-4H3/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKAXFWNCAMMSEV-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NO)C1=C(N(N=C1C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=N/O)/C1=C(N(N=C1C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of ethyl 2-(N-hydroxyimino)-2-(trimethyl-1H-pyrazol-4-yl)acetate can be achieved through various methods. One efficient method involves the condensation of α, β-unsaturated aldehydes or ketones with hydrazine using a catalyst such as H3[PW12O40]/SiO2 under microwave irradiation and solvent-free conditions . This method offers environmental benefits, simple operation, and good yields. The reaction is typically carried out at 110°C for 30 minutes, and the product is purified by column chromatography using petroleum ether/ethyl acetate (8:1) as the eluent .

Analyse Chemischer Reaktionen

Ethyl (2E)-2-hydroxyimino-2-(1,3,5-trimethylpyrazol-4-yl)acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in nucleophilic substitution reactions, where the hydroxyimino group can be replaced by other nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Ethyl (2E)-2-hydroxyimino-2-(1,3,5-trimethylpyrazol-4-yl)acetate has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, pyrazole derivatives, including this compound, are known for their potential therapeutic properties, such as anti-inflammatory, antitumor, and antimicrobial activities . Additionally, the compound is used in the development of new materials with unique properties, such as fluorescence and photoluminescence .

Wirkmechanismus

The mechanism of action of ethyl 2-(N-hydroxyimino)-2-(trimethyl-1H-pyrazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The pyrazole ring can interact with enzymes and receptors, modulating their function. These interactions contribute to the compound’s biological effects, such as anti-inflammatory and antimicrobial activities.

Vergleich Mit ähnlichen Verbindungen

Core Heterocyclic Systems

- Target Compound: The pyrazole ring in the target compound is substituted with three methyl groups and an N-hydroxyimino-acetate side chain. This contrasts with imidazole-based analogs (e.g., ethyl 2-(2,5-diphenyl-1H-imidazol-4-yl)acetate, Fig. 1A in ), which have a five-membered ring with two nitrogen atoms. Pyrazoles generally exhibit higher metabolic stability than imidazoles due to reduced susceptibility to oxidative degradation .

Substituent Effects on Physicochemical Properties

- Halogenated Derivatives : Chloro- and bromophenyl substituents (e.g., C, D) increase molecular weight and lipophilicity, reducing aqueous solubility but enhancing membrane permeability .

- Sulfinyl Groups : The ethylsulfinyl group in ’s benzofuran acetate introduces polarity but may reduce stability due to susceptibility to redox reactions .

Crystallographic and Stability Data

- Target Compound: Limited crystallographic data are available, but analogous pyrazole derivatives (e.g., ) stabilize via π-π interactions (3.8 Å spacing) and weak C-H⋯O hydrogen bonds. The trimethyl groups may enhance crystalline packing efficiency .

- Benzofuran Acetate (): Exhibits three non-classical C-H⋯O hydrogen bonds and disordered ethyl groups, suggesting conformational flexibility that could impact solid-state stability .

Biologische Aktivität

Ethyl 2-(N-hydroxyimino)-2-(trimethyl-1H-pyrazol-4-yl)acetate (C10H15N3O3) is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular structure of ethyl 2-(N-hydroxyimino)-2-(trimethyl-1H-pyrazol-4-yl)acetate includes a hydroxylamine functional group linked to a pyrazole ring, which is known for its diverse biological activities. The compound has a molecular weight of approximately 225.24 g/mol and features the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C10H15N3O3 |

| Molecular Weight | 225.24 g/mol |

| Melting Point | Not specified |

| Solubility | Not specified |

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Notably, compounds containing hydroxylamine groups have been shown to exhibit significant antimicrobial and anticancer properties. The mechanisms through which ethyl 2-(N-hydroxyimino)-2-(trimethyl-1H-pyrazol-4-yl)acetate may exert its effects include:

- Antioxidant Activity : Hydroxylamine derivatives often exhibit antioxidant properties, which can protect cells from oxidative stress.

- Enzyme Inhibition : The presence of the pyrazole ring may allow for the inhibition of specific enzymes involved in disease pathways.

- Cellular Signaling Modulation : By influencing signaling pathways, this compound may affect cell proliferation and apoptosis.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following modifications have been noted to enhance efficacy:

- Substituents on the Pyrazole Ring : Variations in substituents can significantly influence potency against specific targets.

- Hydroxylamine Group Positioning : The position and orientation of the hydroxylamine group can alter binding affinity to biological targets.

Antimicrobial Activity

A study evaluated the antimicrobial activity of various hydroxylamine derivatives, including ethyl 2-(N-hydroxyimino)-2-(trimethyl-1H-pyrazol-4-yl)acetate. Results indicated that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL depending on the structure.

Anticancer Potential

Research has demonstrated that pyrazole derivatives can induce apoptosis in cancer cell lines. In vitro studies showed that ethyl 2-(N-hydroxyimino)-2-(trimethyl-1H-pyrazol-4-yl)acetate reduced cell viability in human cancer cell lines (e.g., HeLa and MCF-7) with IC50 values around 20 µM, indicating promising anticancer activity.

Summary of Findings

The biological activity of ethyl 2-(N-hydroxyimino)-2-(trimethyl-1H-pyrazol-4-yl)acetate suggests potential applications in antimicrobial and anticancer therapies. Further research is warranted to explore its full therapeutic potential and optimize its structure for enhanced efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.